molecular formula C10H9NO3 B8343415 N-(3-Oxo-2,3-dihydrobenzofuran-6-yl)acetamide

N-(3-Oxo-2,3-dihydrobenzofuran-6-yl)acetamide

Cat. No. B8343415
M. Wt: 191.18 g/mol
InChI Key: ALIIAYWLXQCOJB-UHFFFAOYSA-N
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Patent
US08030347B2

Procedure details

32.6 g (0.181 mol) of chloroacetyl chloride are added, followed within 15 minutes by 20 g (0.121 mol) of N-(3-methoxyphenyl)acetamide, to a solution of 64.6 g (0.484 mol) of aluminum chloride in 100 ml of 1,2-dichloroethane at 0° C. under argon. The temperature rises to 10° C. during this. The mixture is then slowly warmed to room temperature and stirred overnight. The brown mixture is added to ice-water, and ethyl acetate is added. After vigorous stirring, N-(3-methoxy-4-chloroacetylphenyl)acetamide precipitates and is filtered off with suction and dried under higher vacuum. The resulting solid is introduced into 140 ml of ethanol and, after addition of 13.2 g (0.154 mol) of sodium acetate, heated under reflux overnight. Cooling is followed by addition of water, and the ethanol is stripped off in a rotary evaporator. The precipitated solid is filtered off with suction on a frit and dried. 9.35 g (40% of theory) of the product result as a solid with a pale reddish color.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
64.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
13.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC[C:3](Cl)=[O:4].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([NH:14][C:15](=[O:17])[CH3:16])[CH:11]=[CH:12][CH:13]=1.[Cl-].[Al+3].[Cl-].[Cl-].C([O-])(=O)C.[Na+]>ClCCCl.O.C(OCC)(=O)C>[O:4]=[C:3]1[C:13]2[CH:12]=[CH:11][C:10]([NH:14][C:15](=[O:17])[CH3:16])=[CH:9][C:8]=2[O:7][CH2:6]1 |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
32.6 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C=CC1)NC(C)=O
Name
Quantity
64.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
13.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 10° C.
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
After vigorous stirring, N-(3-methoxy-4-chloroacetylphenyl)acetamide precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under higher vacuum
ADDITION
Type
ADDITION
Details
The resulting solid is introduced into 140 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
the ethanol is stripped off in a rotary evaporator
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered off with suction on a frit
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
9.35 g (40% of theory) of the product result as a solid with a pale reddish color

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O=C1COC2=C1C=CC(=C2)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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